![molecular formula C15H17NO B13523874 1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a biphenyl group attached to an ethan-1-ol moiety with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-bromobiphenyl with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.
1-([1,1’-Biphenyl]-4-yl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety.
1-([1,1’-Biphenyl]-4-yl)-2-(ethylamino)ethan-1-ol: Features an ethyl group instead of a methyl group on the amino moiety.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its stability and potential for interactions with various molecular targets .
Biological Activity
1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol, also known by its CAS number 854243-21-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
- Molecular Formula : C15H17NO
- Molecular Weight : 245.30 g/mol
- CAS Registry Number : 854243-21-3
- Purity : >98%
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl derivatives with appropriate amines under controlled conditions. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing side reactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown selective activity against Chlamydia species, with modifications leading to enhanced potency against various bacterial strains .
Table 1: Antimicrobial Potency of Related Compounds
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | N. meningitidis | 64 µg/mL |
Compound B | H. influenzae | 32 µg/mL |
This compound | Chlamydia trachomatis | TBD |
The mechanism of action for this class of compounds often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. For example, studies have shown that certain biphenyl derivatives can inhibit key enzymes involved in bacterial metabolism .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of biphenyl-derived compounds. Modifications to the biphenyl structure, such as altering substituents on the aromatic rings or varying the alkyl chain length, can significantly impact their antimicrobial efficacy.
Table 2: Structure-Activity Relationships
Modification Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency against Chlamydia |
Chain length variation | Optimal length enhances solubility and activity |
Substituent position on biphenyl | Meta and para positions yield better results |
Toxicity and Safety Profile
Preliminary assessments indicate that this compound exhibits low toxicity in vitro. Toxicity studies involving human cell lines have shown no significant adverse effects at therapeutic concentrations . Further studies are needed to evaluate long-term effects and safety in vivo.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against Chlamydia infections in a controlled environment. The study demonstrated a marked reduction in infection rates when treated with biphenyl derivatives compared to control groups .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C15H17NO/c1-16-11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15-17H,11H2,1H3 |
InChI Key |
QCQBQJKJPDCSPE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.